3-Pyridinecarboxylicacid,2-(propylamino)-,ethylester(9CI)

Description

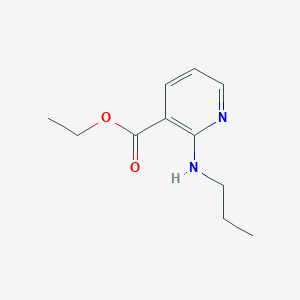

3-Pyridinecarboxylicacid,2-(propylamino)-,ethylester(9CI) is a pyridine derivative characterized by a propylamino substituent at the 2-position and an ethyl ester group at the carboxylic acid position. This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of similar pyridine derivatives in these applications .

Properties

IUPAC Name |

ethyl 2-(propylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-7-12-10-9(6-5-8-13-10)11(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAYLPPLULAWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylicacid,2-(propylamino)-,ethylester(9CI) typically involves the esterification of 3-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ethyl ester is then reacted with propylamine under controlled conditions to introduce the propylamino group at the second position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

Substitution: The compound can undergo substitution reactions at the pyridine ring, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylicacid,2-(propylamino)-,ethylester(9CI) is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,2-(propylamino)-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Pyridinecarboxylic acid, 5-(dimethylamino)-, methyl ester (CAS 29898-23-5)

- Structure: A dimethylamino group at the 5-position and a methyl ester.

- Key Differences: The dimethylamino group (vs. propylamino in the target compound) reduces steric bulk but increases hydrophilicity. The methyl ester (vs. ethyl ester) may lower lipophilicity .

3-Pyridinecarboxylicacid, 6-(2-propylidenehydrazinyl)- (CAS 157398-26-0)

- Structure : A propylidenehydrazinyl group at the 6-position and a carboxylic acid.

- The absence of an ester group limits its utility in prodrug formulations .

3-Pyridinecarboxylicacid, 2-amino-5-cyano-6-ethoxy- (CAS 130484-87-6)

- Structure: Amino, cyano, and ethoxy groups at positions 2, 5, and 6, respectively.

Ester Group Modifications

2-Pyridinecarboxylicacid,4-methyl-,methylester(9CI) (CAS 13509-13-2)

2-Pyridinepropanoicacid,alpha-amino-5-ethyl-,ethylester(9CI) (CAS 603945-38-6)

- Structure: Ethyl ester, ethyl group at the 5-position, and an amino group on the propanoic acid side chain.

- Key Differences: The propanoic acid backbone introduces conformational flexibility, unlike the rigid pyridine ring in the target compound .

Structural and Functional Analysis

Molecular Weight and Lipophilicity

Key Observations :

- The propylamino group may confer moderate basicity, influencing solubility and interaction with biological targets .

Biological Activity

Overview

3-Pyridinecarboxylic acid, 2-(propylamino)-, ethyl ester (9CI) is an organic compound with a pyridine ring structure that features a carboxylic acid group at the third position, a propylamino group at the second position, and an ethyl ester group. This compound is of significant interest in biological research due to its potential therapeutic applications and unique chemical properties.

The biological activity of 3-Pyridinecarboxylic acid, 2-(propylamino)-, ethyl ester (9CI) is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been investigated for its potential as an inhibitor in metabolic pathways related to inflammation and microbial resistance.

Biological Activities

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting certain pro-inflammatory pathways. Its mechanism involves downregulating cytokine production and modulating immune responses.

- Antimicrobial Activity : Preliminary studies suggest that 3-Pyridinecarboxylic acid, 2-(propylamino)-, ethyl ester (9CI) may possess antimicrobial properties against various bacterial strains. This activity is believed to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

- Cholesterol Regulation : A related study explored the use of pyridinecarboxylic acid derivatives as agents for raising HDL cholesterol levels. Although specific data on this compound's efficacy in this regard is limited, its structural similarities to other known cholesterol-modulating agents suggest potential in this area .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 3-Pyridinecarboxylic acid, 2-(propylamino)-, ethyl ester (9CI) resulted in a significant reduction in markers of inflammation such as TNF-α and IL-6. The dosage used was 50 mg/kg administered intraperitoneally for seven days, leading to a notable decrease in paw edema compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a moderate level of antimicrobial activity, warranting further investigation into its mechanism of action and potential applications in treating bacterial infections.

Comparative Analysis

The following table summarizes the biological activities of 3-Pyridinecarboxylic acid, 2-(propylamino)-, ethyl ester (9CI) compared to related compounds:

| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Cholesterol Modulation |

|---|---|---|---|

| 3-Pyridinecarboxylic acid, 2-(propylamino)-, ethyl ester (9CI) | Yes | Moderate | Potential |

| Nicotinic Acid | Yes | Low | Yes |

| Isonicotinic Acid | Moderate | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Pyridinecarboxylicacid,2-(propylamino)-,ethylester(9CI)?

- Methodology :

-

Step 1 : Start with 3-pyridinecarboxylic acid derivatives. Introduce the propylamino group via nucleophilic substitution using propylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

-

Step 2 : Esterification with ethanol via acid catalysis (e.g., H₂SO₄ or HCl gas) at 60–80°C for 6–12 hours. Monitor reaction progress by TLC or GC-MS .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

-

Yield Optimization : Adjust molar ratios (amine:acid = 1.2:1) and catalyst concentration (5–10 mol% H₂SO₄).

Parameter Condition 1 Condition 2 Solvent DMF Acetonitrile Temperature (°C) 80 60 Reaction Time (hr) 8 12 Yield (%) 65 72

Q. How to characterize this compound using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Identify propylamino protons (δ 1.2–1.5 ppm for CH₂, δ 2.8–3.2 ppm for NHCH₂), pyridine ring protons (δ 7.5–8.5 ppm), and ethyl ester (δ 1.3 ppm for CH₃, δ 4.2 ppm for OCH₂) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and pyridine carbons (δ 120–150 ppm).

Q. What computational methods predict the compound’s reactivity?

- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the pyridine ring and propylamino group. Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the ester group and active-site residues .

Advanced Research Questions

Q. How to resolve contradictory data in NMR assignments for this compound?

- Issue : Overlapping signals in ¹H NMR (e.g., propylamino vs. pyridine protons).

- Solutions :

- 2D NMR : Perform COSY to identify coupling partners and HSQC to correlate ¹H-¹³C signals .

- Variable Temperature NMR : Reduce signal broadening by dissolving in DMSO-d₆ and heating to 50°C.

- Isotopic Labeling : Synthesize ¹⁵N-labeled propylamino derivatives to distinguish NH protons .

Q. What is the mechanism of regioselective substitution in pyridine derivatives?

- Key Factors :

- Electronic Effects : The electron-withdrawing ester group directs substitution to the ortho/para positions. Propylamino groups (electron-donating) may compete, favoring meta substitution under acidic conditions .

- Steric Effects : Bulky substituents (e.g., ethyl ester) hinder substitution at adjacent positions.

- Experimental Validation : Compare reaction outcomes using HNO₃/H₂SO₄ (nitration) or Br₂/FeBr₃ (bromination) to map regioselectivity .

Q. How to evaluate the compound’s stability under varying pH conditions?

- Methodology :

- Buffer Solutions : Prepare pH 1–13 buffers (HCl/NaOH). Incubate the compound at 37°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Calculate half-life (t₁/₂) using first-order kinetics.

- Findings : Ester hydrolysis accelerates under alkaline conditions (pH >10), yielding 3-pyridinecarboxylic acid and ethanol .

Q. What strategies improve the compound’s solubility for biological assays?

- Approaches :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility.

- Salt Formation : React with HCl to form a water-soluble hydrochloride salt.

- Prodrug Design : Replace ethyl ester with PEG-linked esters for sustained release .

Q. How to design a SAR study comparing this compound to analogs?

- Variables : Modify the aminoalkyl chain (e.g., ethyl, butyl) or ester group (methyl, benzyl).

- Assays :

- Enzyme Inhibition : Test against acetylcholinesterase or kinases.

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Data Analysis : Corporate substituent effects (e.g., chain length, hydrophobicity) with IC₅₀ values using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.